Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-5-methyl-2'-(1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’Pyrrol-5’(4MeOTrityl)dT is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole derivatives are significant in medicinal chemistry due to their diverse biological activities and applications in various fields, including pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’Pyrrol-5’(4MeOTrityl)dT typically involves multistep reactions starting from readily available precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions . Another approach is the Van Leusen pyrrole synthesis, which uses tosylmethyl isocyanides (TosMICs) and electron-deficient compounds in a [3+2] cycloaddition reaction .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis are common to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2’Pyrrol-5’(4MeOTrityl)dT undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Pyrrolinones, pyrrolidines.
Reduction: Pyrrolidines.
Substitution: N-alkyl or N-acyl pyrroles.
Scientific Research Applications
2’Pyrrol-5’(4MeOTrityl)dT has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the production of conducting polymers, sensors, and optoelectronic devices.
Mechanism of Action
The mechanism of action of 2’Pyrrol-5’(4MeOTrityl)dT involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: Another pyrrole derivative with similar chemical properties but different biological activities.
N-substituted pyrroles: These compounds have varying substituents at the nitrogen atom, leading to diverse chemical and biological properties.
Uniqueness
2’Pyrrol-5’(4MeOTrityl)dT is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its 4-methoxytrityl group enhances its stability and solubility, making it a valuable compound in various applications .
Properties
CAS No. |
134935-00-5 |
---|---|
Molecular Formula |
C34H37N3O5 |
Molecular Weight |
567.7 g/mol |
IUPAC Name |
1-[(2R,3R,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-3-pyrrolidin-1-yloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H37N3O5/c1-24-22-37(33(39)35-31(24)38)32-30(36-19-9-10-20-36)21-29(42-32)23-41-34(25-11-5-3-6-12-25,26-13-7-4-8-14-26)27-15-17-28(40-2)18-16-27/h3-8,11-18,22,29-30,32H,9-10,19-21,23H2,1-2H3,(H,35,38,39)/t29-,30+,32+/m0/s1 |
InChI Key |
VGMOXPSTUZWPFX-XAGDYJCDSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCC6 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)N6CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.